2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound “2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide” features a tetrahydroquinazoline-dione core substituted at position 3 with a 3,4,5-trimethoxyphenyl group and an acetamide moiety linked to a 4-methoxyphenyl group at the N-position. The acetamide linkage may enhance solubility and metabolic stability compared to ester or thioether analogs.
Properties
IUPAC Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7/c1-33-18-11-9-16(10-12-18)27-23(30)15-28-20-8-6-5-7-19(20)25(31)29(26(28)32)17-13-21(34-2)24(36-4)22(14-17)35-3/h5-14H,15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATZRRWQZWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide , commonly referred to as C260-0244 , has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H27N3O7
- Molecular Weight : 491.5 g/mol
- CAS Number : 892266-99-8
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer activity. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 1.38 | Induction of apoptosis via mitochondrial pathway |
| PC-3 (Prostate Cancer) | 2.52 | Inhibition of β-tubulin polymerization |
| HCT-116 (Colon Cancer) | 3.21 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may effectively disrupt cellular processes critical for cancer cell survival and proliferation.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in significant cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
- Tubulin Inhibition : Similar to other known anticancer agents, this compound inhibits β-tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized and evaluated various derivatives of quinazolinone compounds, including C260-0244. The study reported that C260-0244 exhibited superior cytotoxicity compared to traditional chemotherapeutics such as podophyllotoxin .
Additionally, a comparative analysis highlighted that compounds with similar structural motifs showed varied biological activities based on their substituents and stereochemistry. This suggests that further modification of C260-0244 could yield even more potent derivatives.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Synthetic Complexity : The target compound likely requires multi-step synthesis involving cyclocondensation () or Pd-catalyzed cross-coupling (), similar to Compound 4l.
- Yield Optimization : Yields for analogs range from 61% to 81%, suggesting room for optimization in the target’s synthesis .
Analytical and Computational Comparisons
- Molecular Networking: MS/MS-based clustering () could group the target with other quinazolinones based on fragmentation patterns (e.g., loss of CO or methoxy groups). A high cosine score (>0.8) would indicate structural similarity to combretastatin analogs .
- Dereplication Challenges : Differentiation from analogs like Compound 12 requires high-resolution MS and NMR to identify substituent-specific peaks (e.g., trimethoxy vs. sulfamoyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
